Cas no 1470531-46-4 (4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine)

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine
- AKOS014925444
- EN300-1716712
- 1470531-46-4
- 4-ethyl-4-methyl-5H-1,3-oxazol-2-amine
- CS-0236521
- 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine
-
- インチ: 1S/C6H12N2O/c1-3-6(2)4-9-5(7)8-6/h3-4H2,1-2H3,(H2,7,8)
- InChIKey: KZWCYESITZWFLM-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=NC(C)(C1)CC
計算された属性
- せいみつぶんしりょう: 128.094963011g/mol
- どういたいしつりょう: 128.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 47.6Ų
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716712-0.25g |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
Enamine | EN300-1716712-0.1g |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
Enamine | EN300-1716712-2.5g |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
Enamine | EN300-1716712-0.05g |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
Enamine | EN300-1716712-1.0g |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1716712-5g |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 5g |
$2816.0 | 2023-09-20 | |
1PlusChem | 1P01DVSY-50mg |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 50mg |
$332.00 | 2024-06-20 | |
1PlusChem | 1P01DVSY-2.5g |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 2.5g |
$2414.00 | 2023-12-21 | |
1PlusChem | 1P01DVSY-5g |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 5g |
$3543.00 | 2023-12-21 | |
1PlusChem | 1P01DVSY-500mg |
4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
1470531-46-4 | 95% | 500mg |
$999.00 | 2023-12-21 |
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amineに関する追加情報
Professional Introduction to 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS No. 1470531-46-4)
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine, with the chemical formula C7H12N2O, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound's molecular structure, featuring a fused oxazole ring system, makes it a versatile scaffold for synthesizing bioactive molecules. Its CAS number, CAS No. 1470531-46-4, uniquely identifies it in scientific literature and databases, facilitating precise referencing and research.
The importance of this compound lies in its potential as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. The presence of both ethyl and methyl substituents on the oxazole ring introduces steric and electronic variations that can influence the compound's reactivity and biological activity. Such modifications are crucial in medicinal chemistry, where fine-tuning molecular features can lead to enhanced pharmacological properties.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The oxazole core is particularly valued for its stability and ability to engage with biological targets effectively. Researchers have been exploring different ways to functionalize the oxazole ring to develop novel drug candidates.
4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine stands out as a compound that could serve as a building block for such explorations. Its structural flexibility allows for further chemical modifications, enabling the creation of diverse analogs with tailored properties. For instance, introducing additional functional groups or altering the substitution patterns can lead to compounds with improved solubility, bioavailability, or target specificity.
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common methodologies include cyclization reactions followed by functional group transformations. Advances in synthetic techniques have made it possible to produce complex heterocycles like 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine more efficiently and on larger scales.
In the realm of drug discovery, computational chemistry plays a pivotal role in predicting the biological activity of candidate molecules. Molecular modeling studies have been employed to understand how 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine interacts with biological targets such as enzymes and receptors. These insights are invaluable for designing experiments and guiding further synthetic efforts.
Recent research has highlighted the potential of this compound in developing treatments for neurological disorders. Oxazole derivatives have been investigated for their ability to modulate neurotransmitter systems, making them candidates for therapies targeting conditions like epilepsy and depression. The amine functionality in 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine provides a handle for further derivatization into bioactive molecules that can interact with specific neural pathways.
The pharmaceutical industry continues to invest in developing novel scaffolds like 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine due to their versatility and potential therapeutic benefits. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications. Preclinical studies are underway to evaluate the safety and efficacy of derivatives derived from this compound.
The environmental impact of synthesizing such compounds is also a consideration in modern drug development. Green chemistry principles are being integrated into synthetic protocols to minimize waste and reduce energy consumption. This approach aligns with global efforts to promote sustainable practices in pharmaceutical manufacturing.
In conclusion, 4-Ethyl-4-methyl-4,5-dihydro-1,3--oxazol-2-amine (CAS No.CAS No. 1470531-46--46> is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing new drugs targeting various diseases. As research progresses,this molecule is likely to play an increasingly important role in the discovery and development of innovative therapeutic agents.
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